Product packaging for 1-Bromo-4-(cyclopentyloxy)benzene(Cat. No.:CAS No. 30752-30-8)

1-Bromo-4-(cyclopentyloxy)benzene

Cat. No.: B1289314
CAS No.: 30752-30-8
M. Wt: 241.12 g/mol
InChI Key: DWMSXAAIGFYBGC-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopentyloxy)benzene is a chemical compound with the CAS Registry Number 30752-30-8 . It is characterized by the molecular formula C11H13BrO and has a molecular weight of 241.12 g/mol . Its structure consists of a benzene ring functionalized with a bromine atom and a cyclopentyloxy ether group, which is represented by the SMILES notation BrC1=CC=C(OC2CCCC2)C=C1 . This combination of a halogen and an alkoxy substituent on an aromatic ring makes it a valuable intermediate in organic synthesis and materials science research. As a halogenated aromatic ether, it serves as a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromine atom acts as a leaving group. Researchers may utilize this compound in the development of pharmaceutical candidates, liquid crystals, and functional polymers. The compound should be handled with care; it may cause skin and eye irritation (H315-H319) . It is recommended to be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO B1289314 1-Bromo-4-(cyclopentyloxy)benzene CAS No. 30752-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSXAAIGFYBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626775
Record name 1-Bromo-4-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30752-30-8
Record name 1-Bromo-4-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Bromo 4 Cyclopentyloxy Benzene

Established Synthetic Pathways for the Compound

Traditional synthesis of 1-bromo-4-(cyclopentyloxy)benzene relies on well-documented, robust reactions that are fundamental to organic chemistry. These pathways can be approached in two primary sequences: bromination of phenoxycyclopentane or etherification of 4-bromophenol (B116583).

Halogenation Approaches for Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring is a key step, typically achieved through electrophilic aromatic substitution. When the starting material is phenoxycyclopentane, the cyclopentyloxy group (-OC₅H₉) acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. organicmystery.com

The most common method involves treating the aromatic ether with molecular bromine (Br₂). Due to the high activation provided by the alkoxy group, this reaction can often proceed without a Lewis acid catalyst, particularly when conducted in polar solvents like acetic acid. youtube.comkhanacademy.org However, using a non-polar solvent such as carbon disulfide (CS₂) can help to moderate the reaction and favor mono-bromination, yielding a mixture of ortho- and para-isomers from which the desired this compound can be isolated. youtube.com

For less reactive substrates or to ensure controlled bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is employed. The catalyst polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") that is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Subsequent loss of a proton restores aromaticity and yields the final product. libretexts.org

Table 1: Reagents for Electrophilic Aromatic Bromination

Brominating Agent Catalyst / Solvent Key Features
Bromine (Br₂) Acetic Acid (polar solvent) Reaction proceeds readily due to the activated ring; may lead to polybromination. youtube.comyoutube.com
Bromine (Br₂) Carbon Disulfide (CS₂) (non-polar solvent) Slower reaction, provides better control and favors mono-bromination products. youtube.com
Bromine (Br₂) Iron(III) Bromide (FeBr₃) Standard conditions for aromatic bromination, generates a strong electrophile. libretexts.org
N-Bromosuccinimide (NBS) Acid catalyst (e.g., H₂SO₄) A solid, safer alternative to liquid bromine for introducing a single bromine atom.

Etherification Strategies for Cyclopentyloxy Introduction

The formation of the ether linkage is most classically accomplished via the Williamson ether synthesis. This reliable Sₙ2 reaction is a cornerstone of ether preparation and is well-suited for synthesizing the target compound from 4-bromophenol and a cyclopentyl halide. beilstein-journals.org

The synthesis proceeds in two main steps. First, the weakly acidic 4-bromophenol is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the sodium 4-bromophenoxide salt. This deprotonation generates a much more potent nucleophile. researchgate.net In the second step, this phenoxide ion attacks an electrophilic cyclopentyl source, typically cyclopentyl bromide or cyclopentyl iodide, displacing the halide leaving group and forming the desired C-O ether bond. beilstein-journals.org

The choice of reagents and conditions is critical for maximizing the yield and minimizing side reactions, such as elimination, which can be a competing pathway when using secondary alkyl halides like cyclopentyl bromide.

Table 2: Typical Reagents for Williamson Ether Synthesis of this compound

Nucleophile Precursor Electrophile Base Solvent
4-Bromophenol Cyclopentyl bromide Sodium Hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF)
4-Bromophenol Cyclopentyl iodide Sodium Hydroxide (NaOH) Ethanol, Water (often with a phase-transfer catalyst) chemrxiv.org
4-Bromophenol Cyclopentyl tosylate Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile (B52724)

Advanced and Emerging Synthetic Techniques

Recent advances in synthetic chemistry have provided novel methods that offer milder conditions, higher selectivity, and broader functional group tolerance compared to traditional approaches.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the formation of C-O bonds, providing a powerful alternative to the Williamson ether synthesis. nih.gov This methodology allows for the coupling of aryl halides with alcohols under relatively mild conditions. For the synthesis of this compound, this would involve the reaction of 4-bromophenol with cyclopentanol.

The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the aryl halide (e.g., an aryl bromide or chloride) C-X bond. Following coordination of the alcohol and deprotonation by a base, reductive elimination occurs, forming the aryl ether product and regenerating the active Pd(0) catalyst. nih.gov The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Several generations of sterically hindered and electron-rich phosphine ligands have been developed to improve the efficiency and scope of this transformation. rsc.orgacs.org

Table 3: Selected Ligand Systems for Buchwald-Hartwig C-O Coupling

Ligand Generation Ligand Example Catalyst Precursor Typical Base
First Generation DPPF (1,1'-Bis(diphenylphosphino)ferrocene) Pd(OAc)₂ Cs₂CO₃, K₃PO₄
Second Generation BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) Pd₂(dba)₃ NaH, NaOtBu
Third/Fourth Generation Biaryl Phosphines (e.g., XPhos, SPhos) Pd(OAc)₂ K₃PO₄, Cs₂CO₃

This one-pot method can sometimes overcome limitations of traditional etherifications, such as the need for pre-formation of the alkoxide. nih.gov

Photocatalytic Methods for Selective Functionalization

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling reactions to proceed under exceptionally mild conditions using light as a renewable energy source. rsc.orgacs.org For the synthesis of this compound, photocatalysis offers innovative approaches to the key bond-forming steps.

One such application is the photocatalytic bromination of phenols. Research has demonstrated that phenols can be efficiently brominated using a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, and a bromine source like carbon tetrabromide (CBr₄). beilstein-journals.org Upon irradiation with visible light (e.g., blue LEDs), the excited photocatalyst generates bromine in situ. This method is notable for its mild conditions (room temperature) and operational simplicity, providing high yields and regioselectivity. beilstein-journals.org This approach could be applied to phenoxycyclopentane to achieve the desired bromination.

Another advanced strategy involves the synergistic use of photoredox and nickel catalysis to form C-O bonds. While many examples focus on C-C bond formation by activating alcohols to generate alkyl radicals, chemrxiv.orgnih.gov the principle has been extended to the synthesis of ethers. For instance, photoredox/nickel dual catalysis has been used to synthesize benzylic ethers, demonstrating the potential for forming C(sp³)-O bonds under mild, light-induced conditions. springernature.com

Electrochemical Synthesis Approaches for Brominated Aryl Ethers

Electrochemical synthesis represents a green and sustainable alternative to conventional chemical methods, often avoiding the need for stoichiometric reagents and harsh conditions. nih.gov By using electrical current to drive redox reactions, electrosynthesis can generate reactive intermediates with high precision.

This strategy could be applied to the synthesis of this compound in several ways. Anodic oxidation could be used for the bromination of phenoxycyclopentane. In this scenario, a bromide salt (e.g., NH₄Br) is oxidized at the anode to generate a reactive bromine species that then performs the electrophilic aromatic substitution.

Alternatively, electrochemical methods can facilitate C-O bond formation. Anodic oxidation of an alkene in the presence of an alcohol and a bromine source can lead to vicinal alkoxybromination. organic-chemistry.org While this applies to alkenes rather than arenes, it illustrates the capacity of electrosynthesis to construct both C-Br and C-O bonds in a controlled manner. The development of direct electrochemical C(aryl)-O coupling methods remains an active area of research, promising a future pathway for the synthesis of brominated aryl ethers that minimizes waste and reliance on metal catalysts. nih.gov The compatibility of bromo-aryl compounds with certain electrochemical conditions has been demonstrated in the synthesis of other complex molecules, suggesting the feasibility of this approach. nih.gov

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 Cyclopentyloxy Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edumasterorganicchemistry.com The rate and regioselectivity of these reactions on 1-Bromo-4-(cyclopentyloxy)benzene are governed by the combined electronic effects of the bromo and cyclopentyloxy substituents.

The cyclopentyloxy group (-OC₅H₉) is an ether, which acts as a strong activating group and an ortho-, para- director. This is due to the lone pairs of electrons on the oxygen atom that can be donated into the benzene ring through resonance, stabilizing the positively charged intermediate (the benzenonium ion) formed during the reaction. msu.edu Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para- director because its lone pairs can participate in resonance. libretexts.org

In the case of this compound, the powerful activating and directing effect of the cyclopentyloxy group dominates. Both substituents direct incoming electrophiles to the same positions: the carbons ortho to the cyclopentyloxy group (and meta to the bromine) and the carbons ortho to the bromine (and meta to the cyclopentyloxy group). Given that the cyclopentyloxy group is a much stronger activator than bromine is a deactivator, substitution will occur predominantly at the positions ortho to the cyclopentyloxy group (positions 2 and 6).

Common EAS reactions for this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. libretexts.org

Halogenation: Introducing another halogen (e.g., Cl or Br) using a Lewis acid catalyst. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) to add a sulfonic acid (-SO₃H) group. libretexts.org

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group, respectively, using a Lewis acid catalyst like AlCl₃. msu.edu

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-Bromo-2-nitro-4-(cyclopentyloxy)benzene
BrominationBr₂, FeBr₃1,2-Dibromo-4-(cyclopentyloxy)benzene
AcylationCH₃COCl, AlCl₃1-(2-Bromo-5-(cyclopentyloxy)phenyl)ethan-1-one

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Aryl halides like this compound are generally unreactive towards nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms. libretexts.org However, substitution of the bromine atom can be achieved under specific and often harsh conditions.

One pathway is the nucleophilic aromatic substitution (SₙAr) mechanism, which involves the addition of a nucleophile to the ring followed by the elimination of the leaving group. libretexts.org This mechanism is significantly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and para positions, which stabilize the negatively charged Meisenheimer complex intermediate. youtube.comphiladelphia.edu.jo Since this compound lacks such activating groups, this pathway requires forcing conditions, such as high temperatures and pressures. For example, reaction with sodium hydroxide (B78521) at very high temperatures could produce 4-(cyclopentyloxy)phenol. libretexts.org

An alternative mechanism can occur in the presence of a very strong base, such as sodium amide (NaNH₂). This is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. youtube.comphiladelphia.edu.jo The strong base abstracts a proton from the position ortho to the bromine, followed by the elimination of the bromide ion to form a triple bond within the benzene ring. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful method for converting aryl halides into reactive organometallic reagents. wikipedia.org This reaction is particularly useful for this compound, as it transforms the relatively inert C-Br bond into a highly nucleophilic carbon-metal bond. The most common reagents for this transformation are organolithium compounds, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C). tcnj.edu

The reaction involves the exchange of the bromine atom for a lithium atom, generating 4-(cyclopentyloxy)phenyllithium. This organolithium species is a potent nucleophile and a strong base, which can then be reacted with a wide variety of electrophiles to introduce new functional groups.

Another common transformation is the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. The resulting 4-(cyclopentyloxy)phenylmagnesium bromide is also a strong nucleophile, though generally less reactive than its organolithium counterpart.

Table 2: Functionalization via Metal-Halogen Exchange
Organometallic ReagentElectrophileFinal Product
4-(cyclopentyloxy)phenyllithiumCO₂ then H₃O⁺4-(Cyclopentyloxy)benzoic acid
4-(cyclopentyloxy)phenyllithiumDMF4-(Cyclopentyloxy)benzaldehyde
4-(cyclopentyloxy)phenylmagnesium bromideFormaldehyde (H₂CO)(4-(Cyclopentyloxy)phenyl)methanol

Cross-Coupling Reactions Utilizing the Aryl Bromide

The carbon-bromine bond in this compound makes it an ideal substrate for numerous transition metal-catalyzed cross-coupling reactions. These reactions are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or boronic ester) in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. This compound can be coupled with various aryl or vinyl boronic acids to generate complex molecular architectures.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. yonedalabs.com

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction. wikipedia.orgyonedalabs.com

Table 3: Example Suzuki-Miyaura Coupling Reactions
Boronic Acid PartnerTypical ConditionsProduct
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/Water4-(Cyclopentyloxy)-1,1'-biphenyl
4-Methoxyphenylboronic acidPdCl₂(dppf), K₂CO₃, Dioxane4-(Cyclopentyloxy)-4'-methoxy-1,1'-biphenyl
Vinylboronic acidPd(OAc)₂, PPh₃, K₃PO₄, DMF1-(Cyclopentyloxy)-4-vinylbenzene

The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. nih.gov However, a significant drawback is the toxicity of the tin reagents. wikipedia.orglibretexts.org

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org this compound can react with various organostannanes, such as vinyl, aryl, or alkynyl stannanes, to yield the corresponding coupled products. wikipedia.org

Other important cross-coupling reactions applicable to this substrate include:

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl-alkyne bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing an arylamine.

Negishi Coupling: Reaction with an organozinc reagent.

Functional Group Interconversions and Derivatization Strategies

The products obtained from the reactions described above can undergo further transformations, opening up extensive derivatization pathways. Functional group interconversion (FGI) is a key strategy in multi-step synthesis where one functional group is converted into another. ub.edu

For instance, a 4-(cyclopentyloxy)biaryl product from a Suzuki coupling could be further functionalized via electrophilic aromatic substitution on the newly introduced aromatic ring. If a 4-(cyclopentyloxy)benzaldehyde is synthesized via metal-halogen exchange, the aldehyde group can be:

Oxidized to a carboxylic acid.

Reduced to an alcohol.

Converted to an imine via condensation with a primary amine.

Used in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Similarly, a carboxylic acid derivative can be converted into esters, amides, or acid chlorides, each serving as a precursor for a new family of compounds. These derivatization strategies underscore the role of this compound as a versatile building block in the synthesis of complex organic molecules.

Chemical Transformations Involving the Cyclopentyloxy Group

The cyclopentyloxy group in this compound, while generally stable, can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage. This dealkylation reaction is a key pathway to accessing the corresponding 4-bromophenol (B116583), a versatile intermediate in organic synthesis. The reactivity of the cyclopentyloxy group is influenced by the nature of the reagents and the reaction conditions employed.

One of the most effective methods for the cleavage of the cyclopentyl ether is through the use of strong Lewis acids, such as boron tribromide (BBr₃). This reagent is widely recognized for its efficacy in cleaving aryl alkyl ethers. The reaction mechanism is thought to involve the initial formation of an adduct between the ether oxygen and the Lewis acidic boron atom. This is followed by a nucleophilic attack of a bromide ion on the cyclopentyl carbon, leading to the formation of 4-bromophenol and cyclopentyl bromide.

Another common approach for the deprotection of the phenolic hydroxyl group is the use of strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophilic halide ion attacks the cyclopentyl carbon in an Sₙ2-type displacement, yielding 4-bromophenol and the corresponding cyclopentyl halide.

The choice of reagent and reaction conditions can be critical in achieving selective cleavage without affecting other sensitive functional groups that may be present in more complex derivatives of this compound. For instance, milder conditions might be necessary to avoid unwanted side reactions on the aromatic ring or other substituents.

Below is a data table summarizing key aspects of the chemical transformations involving the cyclopentyloxy group of this compound.

TransformationReagent(s)Product(s)General Reaction Conditions
Ether CleavageBoron tribromide (BBr₃)4-Bromophenol, Cyclopentyl bromideAnhydrous solvent (e.g., dichloromethane), often at low temperatures (e.g., -78 °C to room temperature)
Ether CleavageHydrobromic acid (HBr)4-Bromophenol, Cyclopentyl bromideAqueous or acetic acid solution, often with heating
Ether CleavageHydroiodic acid (HI)4-Bromophenol, Cyclopentyl iodideAqueous solution, typically with heating

Advanced Spectroscopic and Analytical Methodologies for Research on 1 Bromo 4 Cyclopentyloxy Benzene

Methodologies for Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 1-Bromo-4-(cyclopentyloxy)benzene.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl group are observed in the 2850-3000 cm⁻¹ region. One of the most prominent features is the asymmetric C-O-C (aryl-alkyl ether) stretching vibration, which is expected to produce a strong band around 1240-1250 cm⁻¹. The corresponding symmetric C-O-C stretch appears at a lower frequency, typically near 1030-1040 cm⁻¹.

The para-substitution pattern on the benzene (B151609) ring is indicated by a characteristic out-of-plane C-H bending vibration in the 820-840 cm⁻¹ range. The C-Br stretching vibration is expected in the lower frequency region, typically between 650 and 500 cm⁻¹, although its intensity can be variable. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the aromatic ring stretching vibrations are expected to produce strong signals in the 1580-1610 cm⁻¹ region. Very strong and characteristic bands related to C-Br deformations are observed in the low-frequency region, typically from 100 to 300 cm⁻¹, which can be used to detect brominated flame retardants. nih.gov Studies on similar brominated compounds demonstrate that Raman microspectroscopy can be used to confirm the presence of bromination on the aromatic ring. nih.gov

Expected Vibrational Frequencies for this compound:

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueNotes
Aromatic C-H Stretch3100 - 3000FTIR, RamanTypically weak to medium intensity.
Aliphatic C-H Stretch (Cyclopentyl)3000 - 2850FTIR, RamanStrong intensity.
Aromatic C=C Stretch1610 - 1580FTIR, RamanStrong in Raman, variable in FTIR.
Asymmetric Aryl-Alkyl C-O-C Stretch1260 - 1230FTIRStrong and characteristic.
Symmetric Aryl-Alkyl C-O-C Stretch1050 - 1020FTIRMedium to strong intensity.
Para-substituted C-H Out-of-Plane Bend840 - 810FTIRStrong and characteristic of 1,4-disubstitution.
C-Br Stretch650 - 500FTIR, RamanCan be weak and may couple with other vibrations.

Methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environments. The aromatic region will show a characteristic AA'BB' splitting pattern for the para-substituted ring. The protons ortho to the cyclopentyloxy group (H-2, H-6) are expected to appear as a doublet around 6.8-7.0 ppm, being shielded by the electron-donating oxygen atom. The protons ortho to the bromine atom (H-3, H-5) will appear as a doublet at a more downfield position, typically around 7.3-7.5 ppm. dntb.gov.uahovione.com

The cyclopentyloxy group will exhibit several signals. The proton on the carbon attached to the ether oxygen (-O-CH-) will be the most downfield of this group, appearing as a multiplet around 4.5-4.8 ppm. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as complex multiplets in the upfield region, typically between 1.5 and 2.0 ppm. acs.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon attached to the bromine (C-4) is subject to the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone, appearing around 115-120 ppm. peerj.com The carbon attached to the oxygen (C-1) will be downfield, around 155-160 ppm. The aromatic carbons ortho to the oxygen (C-2, C-6) are expected around 116-120 ppm, while those ortho to the bromine (C-3, C-5) will be around 132-134 ppm. uni.lusolubilityofthings.com

The carbons of the cyclopentyl group will resonate in the aliphatic region. The methine carbon attached to oxygen (-O-CH-) will be the most downfield, typically in the 75-85 ppm range. The adjacent methylene carbons will be found around 30-35 ppm, and the most remote methylene carbon will be further upfield, around 20-25 ppm. acs.org

Predicted NMR Data for this compound:

¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
Aromatic H (ortho to Br)7.3 - 7.5 (d)C-O (Aromatic)155 - 160
Aromatic H (ortho to O)6.8 - 7.0 (d)Aromatic CH (ortho to Br)132 - 134
-O-CH- (Cyclopentyl)4.5 - 4.8 (m)Aromatic CH (ortho to O)116 - 120
-CH₂- (Cyclopentyl)1.5 - 2.0 (m)C-Br (Aromatic)115 - 120
-O-CH- (Cyclopentyl)75 - 85
-CH₂- (Cyclopentyl, adjacent to CH-O)30 - 35
-CH₂- (Cyclopentyl, remote)20 - 25

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals, respectively. COSY would show correlations between adjacent protons, confirming the connectivity within the cyclopentyl ring and the coupling between the aromatic protons. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Aromatic compounds exhibit characteristic absorption bands in the UV region. researchgate.net For this compound, the π → π* transitions of the benzene ring are of primary interest. Benzene itself shows a primary absorption band around 200 nm and a weaker, "forbidden" secondary band around 255 nm. nih.gov

Substitution on the benzene ring affects the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The cyclopentyloxy group, an auxochrome with lone pair electrons on the oxygen, causes a bathochromic (red) shift of the primary and secondary bands due to resonance effects. The bromine atom also acts as an auxochrome. For p-disubstituted benzenes, these shifts are generally additive. Therefore, this compound is expected to show a primary absorption band shifted to around 220-240 nm and a secondary band shifted to approximately 270-290 nm. nist.gov These spectra are typically recorded in a non-polar solvent like hexane (B92381) or ethanol.

X-ray Crystallography and Solid-State Chemistry Investigations

For instance, the crystal structure of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide has been determined, revealing detailed bond lengths and angles of the p-substituted bromo-aromatic system. nih.gov Similarly, a study on di-p-bromophenyl ether provided its crystal structure. rsc.org An X-ray diffraction study of this compound would be expected to:

Confirm the planar geometry of the benzene ring.

Determine the precise C-Br and C-O bond lengths and the C-O-C bond angle of the ether linkage.

Elucidate the conformation of the cyclopentyl ring (e.g., envelope or twist conformation).

Identify and characterize intermolecular interactions in the crystal lattice, such as halogen bonding (C-Br···O or C-Br···π interactions) or van der Waals forces, which govern the crystal packing.

Such studies are invaluable for understanding the solid-state properties of the material and for computational modeling efforts. nih.govresearchgate.net

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, making them vital for purity assessment and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-35) would typically be used with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification. mdpi.com The method would involve optimizing the temperature program of the GC oven to achieve baseline separation of the target compound from potential impurities like 4-bromophenol (B116583) (a possible starting material) or dialkylated products. GC is a rapid and highly sensitive technique for determining the percentage purity of a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile impurities or for preparative scale separations. A reversed-phase (RP) HPLC method would be the most common approach. nih.gov

Column: A C18 or C8 column would be suitable.

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute all components with good peak shape.

Detector: A UV detector, set to one of the absorption maxima of the compound (e.g., ~225 nm or ~280 nm), would provide high sensitivity.

This HPLC setup can be used to quantify the purity of this compound and to track the disappearance of reactants and the appearance of the product during its synthesis.

Mass Spectrometric Techniques for Structural Elucidation and Impurity Analysis

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Under electron impact (EI) ionization, the molecule will lose an electron to form a molecular ion [M]⁺. Due to the presence of bromine, this molecular ion peak will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For this compound (C₁₁H₁₃BrO), the molecular ions would be observed at m/z 240 and 242.

The fragmentation of the molecular ion provides clues to the structure. Key fragmentation pathways for aryl ethers include:

Alpha-cleavage: Loss of the cyclopentyl group as a radical to form a stable oxonium ion.

Cleavage of the C-O ether bond: This can lead to the formation of a bromophenoxy radical and a cyclopentyl cation (m/z 69), or a bromophenyl cation (m/z 155/157) after rearrangement.

Loss of the entire side chain: Cleavage can result in the loss of a C₅H₉O radical, leading to a bromophenyl fragment.

Loss of Br: Fragmentation by loss of the bromine atom to give an ion at m/z 161.

Studies on polybrominated diphenyl ethers (PBDEs) show that the primary fragmentation pathway is often the loss of bromine atoms. rsc.org The fragmentation of the cyclopentyl ring itself can also occur, typically through the loss of ethene (C₂H₄).

Expected Major Fragments in the Mass Spectrum of this compound:

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment Identity
240242[C₁₁H₁₃BrO]⁺ (Molecular Ion)
172174[C₆H₄BrO]⁺ (Loss of C₅H₉)
155157[C₆H₄Br]⁺ (Bromophenyl cation)
69-[C₅H₉]⁺ (Cyclopentyl cation)

Development of Novel Analytical Methodologies for Quantitative and Qualitative Analysis

While standard methods like GC and HPLC are robust, research into novel analytical methodologies aims to improve speed, sensitivity, selectivity, or reduce cost and complexity.

Quantitative Analysis: For quantitative analysis, the development of new methods could focus on techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and better resolution than conventional HPLC. Capillary electrophoresis (CE) could also be explored as a high-efficiency separation technique. For trace-level quantification in complex matrices, methods involving solid-phase microextraction (SPME) coupled with GC-MS could be developed to pre-concentrate the analyte. hovione.com

Qualitative Analysis and Sensing: The development of novel sensors for haloaromatic compounds is an active area of research. Electrochemical sensors, for example, offer the potential for rapid, in-situ detection. dntb.gov.ua A sensor for this compound could be designed by modifying an electrode surface with a material that selectively interacts with the analyte, causing a measurable change in current or potential. While much of the work in this area has focused on analytes like bromate, the principles could be adapted. nih.gov

Another approach involves Surface-Enhanced Raman Spectroscopy (SERS), which can dramatically increase the sensitivity of Raman measurements. mdpi.com By adsorbing the analyte onto a nanostructured metal surface (e.g., silver or gold), a significant enhancement of the Raman signal can be achieved, allowing for trace-level detection.

The development of such novel methods often involves integrating advanced materials with established analytical platforms to create more powerful tools for chemical analysis.

Applications of 1 Bromo 4 Cyclopentyloxy Benzene in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block and Intermediate

1-Bromo-4-(cyclopentyloxy)benzene is widely recognized for its role as a versatile synthetic building block. nih.gov The presence of the bromine atom allows for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of more complex molecular architectures. The cyclopentyloxy group, on the other hand, imparts specific solubility, steric, and electronic properties to the molecule and its derivatives. This combination of a reactive site (the bromo group) and a property-modifying group (the cyclopentyloxy ether) makes it a valuable intermediate in multi-step synthetic sequences.

Chemists utilize this compound to introduce the 4-(cyclopentyloxy)phenyl moiety into a target molecule. This can be particularly useful in medicinal chemistry and drug discovery, where the introduction of such a group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The ether linkage is generally stable under many reaction conditions, allowing for transformations at other parts of the molecule without cleaving the cyclopentyloxy group.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a precursor in the synthesis of a wide array of complex organic molecules. Its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions is a key feature. For instance, it can be converted into a Grignard reagent by reacting with magnesium, which can then be used to form new carbon-carbon bonds with various electrophiles.

Furthermore, it serves as a starting material for the synthesis of bi-and poly-aromatic systems through cross-coupling reactions. These larger, more elaborate structures are often the core of active pharmaceutical ingredients, organic light-emitting diodes (OLEDs), and other functional materials. The cyclopentyloxy group can play a crucial role in directing the self-assembly of these molecules in the solid state or in solution, influencing their macroscopic properties.

Utility in the Preparation of Functional Materials

The unique electronic and structural characteristics of this compound make it a valuable precursor in the development of various functional materials.

In the field of organic electronics, derivatives of this compound are investigated for their potential as organic semiconductors. The aromatic core provides a pathway for charge transport, while the cyclopentyloxy group can be used to tune the material's solubility, processability, and solid-state packing. By incorporating this building block into larger conjugated systems, researchers can develop new materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom provides a convenient handle for polymerization or for the introduction of other functional groups to fine-tune the electronic properties of the resulting material.

The rigid nature of the benzene (B151609) ring combined with the flexible cyclopentyloxy group in this compound makes it a suitable component for the design of liquid crystals. ontosight.ai Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. ontosight.ai The shape and polarity of molecules are critical in determining their liquid crystalline behavior. By incorporating the 4-(cyclopentyloxy)phenyl unit into larger, anisotropic molecules, scientists can create new liquid crystalline materials with specific phase transition temperatures and electro-optical properties, which are essential for applications in display technologies like LCDs. ontosight.ai

This compound can be used as a monomer or a comonomer in the synthesis of advanced polymers. Through polymerization reactions, such as polycondensation or transition metal-catalyzed polymerizations, this compound can be incorporated into polymer chains. The resulting polymers may exhibit enhanced thermal stability, specific optical properties, or improved processability due to the presence of the cyclopentyloxy side groups. These polymers can find applications in areas such as high-performance plastics, membranes for separations, and advanced coatings.

Applications in Agrochemical and Specialty Chemical Synthesis as a Key Intermediate

Similar to other brominated aromatic compounds, this compound can serve as a key intermediate in the synthesis of agrochemicals. marketresearchintellect.com The bromo-functionalized ring allows for the introduction of various pharmacophores that can impart herbicidal, fungicidal, or insecticidal activity. The cyclopentyloxy group can influence the compound's environmental fate, bioavailability, and interaction with biological targets. In the broader specialty chemicals industry, this compound can be a precursor to a range of products, including fragrances, dyes, and other performance chemicals where the specific properties conferred by the 4-(cyclopentyloxy)phenyl group are desired.

Future Research Perspectives and Interdisciplinary Opportunities

Integration with High-Throughput Screening and Automated Synthesis Platforms

The functional group combination in 1-Bromo-4-(cyclopentyloxy)benzene makes it an ideal candidate for integration into modern automated synthesis and high-throughput screening (HTS) workflows. The presence of the aryl bromide moiety allows for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are foundational to modern medicinal chemistry and materials science. scielo.brresearchgate.net

Automated synthesis platforms, which combine robotics with software-controlled reaction execution, can utilize this compound as a versatile scaffold. nih.govresearchgate.net These systems can rapidly generate large libraries of derivatives by systematically reacting it with a diverse set of building blocks (e.g., boronic acids, amines, alkenes) in a parallel or sequential manner. sigmaaldrich.comsynplechem.com This capability significantly accelerates the discovery of new molecules with desired properties, as the synthesis and purification processes are streamlined and require minimal human intervention. nih.gov

Future research should focus on developing and optimizing reaction protocols for this compound on these automated platforms. This involves creating robust, pre-programmed modules for various cross-coupling reactions that can accommodate the specific steric and electronic properties of the cyclopentyloxy group. The resulting libraries of novel cyclopentyloxy-substituted aromatic compounds could then be directly subjected to HTS to identify hits for applications in drug discovery, organic electronics, and advanced polymers. The integration of artificial intelligence with these platforms could further accelerate the process by predicting optimal reaction conditions and potential target molecules. researchgate.netresearchgate.net

Exploration of Novel Catalyst Systems for Selective Transformations

The transformation of this compound hinges on the catalytic activation of its C-Br bond. While palladium-based catalysts are standard for such reactions, future research offers significant opportunities to explore novel and more efficient catalyst systems. researchgate.net The goal is to achieve higher yields, greater selectivity, lower catalyst loadings, and milder reaction conditions, which are crucial for sustainable and cost-effective synthesis.

Promising areas of investigation include:

Advanced Palladium Catalysts: The development of palladium catalysts with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can overcome challenges associated with sterically hindered substrates and improve catalytic turnover numbers. researchgate.net

Copper-Catalyzed Couplings: Ullmann-type reactions catalyzed by copper complexes offer a cost-effective alternative to palladium for the synthesis of aryl ethers and amines. organic-chemistry.orgorganic-chemistry.org Research into ligands that stabilize the copper catalyst and facilitate the coupling of this compound with various nucleophiles, including alcohols and amines, could provide more sustainable synthetic routes. google.com

C-H Activation Catalysts: A paradigm-shifting approach would be to bypass the bromo-substituent and directly functionalize the C-H bonds of the parent compound, (cyclopentyloxy)benzene. nih.gov Catalysts based on palladium, rhodium, or iridium could enable the direct arylation or alkylation of the aromatic ring, offering a more atom-economical synthesis of complex derivatives. researchgate.netrsc.orgrsc.org

The table below summarizes potential catalytic systems and their advantages for future research on this compound.

Table 1: Potential Novel Catalyst Systems for this compound Transformations
Catalyst System Target Transformation Potential Advantages
Pd with Biarylphosphine Ligands Suzuki, Buchwald-Hartwig High efficiency for sterically hindered substrates, broad functional group tolerance. acs.org
Cu with Prolinamide Ligands Ullmann Ether/Amine Synthesis Lower cost, use of aqueous media, mild conditions. organic-chemistry.org
Rh/Ir Complexes Directed C-H Functionalization High regioselectivity, atom economy, access to novel substitution patterns.
Photocatalysts (e.g., Iridium, Ruthenium) Light-Mediated Cross-Coupling Mild conditions, unique reactivity pathways, high selectivity.

Design and Synthesis of Advanced Cyclopentyloxy-Substituted Aromatic Systems

The unique combination of a bulky, flexible cyclopentyloxy group and a functionalizable aromatic core makes this compound an attractive starting material for advanced molecular systems. The cyclopentyloxy moiety can impart desirable properties such as improved solubility and modified packing in the solid state, which are critical for materials applications.

Future research should focus on using this compound as a key building block for:

Liquid Crystals: The introduction of the cyclopentyloxy group onto rigid aromatic cores can influence mesophase behavior. researchgate.netresearchgate.net By elaborating the structure of this compound through sequential cross-coupling reactions, novel liquid crystalline materials with specific thermal ranges and optical properties can be designed and synthesized for use in displays and sensors. nih.gov

Functional Polymers: Polymerization of derivatives of this compound can lead to polymers with tailored electronic and physical properties. The cyclopentyloxy side chains could enhance processability and tune the intermolecular interactions, making these polymers suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Complex Bioactive Molecules: In medicinal chemistry, the cyclopentyloxy group can serve as a lipophilic moiety to enhance membrane permeability or to probe specific binding pockets in biological targets. The bromo-substituent provides a handle for constructing complex molecular architectures around this core. nih.gov

Synergistic Research with Chemical Engineering for Process Optimization and Environmental Sustainability

A collaboration between synthetic chemists and chemical engineers is essential to transition the synthesis of this compound and its derivatives from the laboratory bench to an industrial scale in a sustainable manner. This interdisciplinary approach can address critical aspects of process efficiency and environmental impact.

Key areas for synergistic research include:

Process Intensification: Chemical engineers can design continuous flow reactors for the synthesis, which can offer better heat and mass transfer, improved safety, and higher throughput compared to traditional batch processes.

Life Cycle Assessment (LCA): A comprehensive LCA can be conducted to evaluate the environmental footprint of different synthetic routes to this compound. nih.govafyren.com This cradle-to-gate analysis quantifies energy consumption, greenhouse gas emissions, and waste generation, allowing for the identification of the most sustainable production pathway. researchgate.netperfumerflavorist.comyoutube.com For instance, an LCA could compare a traditional Sandmeyer reaction with a modern, greener bromination method using hydrogen peroxide and sodium bromide. beilstein-journals.orgyoutube.com

Solvent and Catalyst Recycling: Research into efficient methods for recovering and recycling solvents and expensive transition metal catalysts is crucial for improving the economic viability and reducing the environmental impact of the synthesis.

Computational Design and Prediction of New Derivatives with Desired Properties

Computational chemistry provides powerful tools to guide and accelerate the design of new derivatives of this compound without the need for exhaustive experimental synthesis. By leveraging computational models, researchers can pre-screen virtual compounds and prioritize the most promising candidates for synthesis.

Future research in this area should involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic properties of novel derivatives. nih.gov Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can provide insights into the reactivity, stability, and potential applications in electronic materials. slideshare.netresearchgate.netichem.md For instance, DFT can help predict how different substituents, added via cross-coupling at the bromine position, will modulate the electronic properties of the cyclopentyloxy-benzene core. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling can establish a mathematical relationship between the structural features of a series of compounds and their properties or biological activity. wikipedia.org For derivatives of this compound, QSAR models could be developed to predict properties like toxicity, endocrine-disrupting potential, or performance in a material application. sigmaaldrich.comnih.govflemingcollege.ca These models, built from experimental data and calculated molecular descriptors, can be used to screen large virtual libraries and identify new derivatives with enhanced performance and improved safety profiles. nih.govresearchgate.net

Table 2: Computationally Derived Properties and Their Significance

Computational Method Calculated Property Significance for Derivative Design
Density Functional Theory (DFT) HOMO/LUMO Energies Predicts electronic behavior (e.g., electron-donating/accepting character) for materials science. researchgate.net
Density Functional Theory (DFT) Molecular Electrostatic Potential Indicates sites for electrophilic/nucleophilic attack, predicting reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Predicted Biological Activity Screens for potential toxicity or desired bioactivity in drug discovery. nih.govflemingcollege.ca
Molecular Dynamics (MD) Simulation Conformational Analysis Understands the influence of the cyclopentyloxy group on molecular shape and intermolecular packing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.